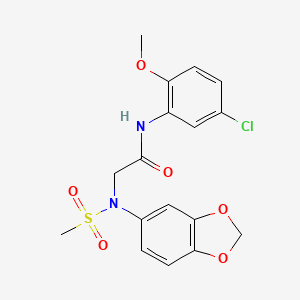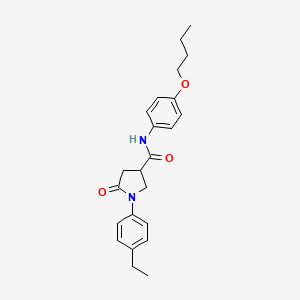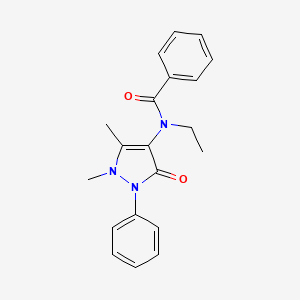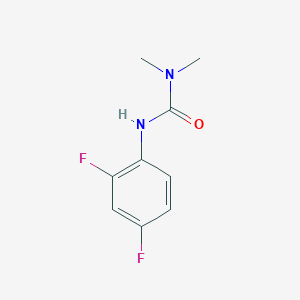![molecular formula C23H27ClN2O4 B5228895 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5228895.png)
3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide, also known as AC-42, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit promising biological activity in various preclinical studies.
作用機序
3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide acts as a selective antagonist of the mAChR M1, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. By blocking the activation of this receptor, this compound can modulate the cholinergic neurotransmission and improve cognitive function.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to improve cognitive function and memory in various animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide is its selectivity for the mAChR M1, which allows for targeted modulation of cholinergic neurotransmission. However, this compound has also been shown to exhibit off-target effects on other mAChR subtypes, which may limit its therapeutic potential.
List of
将来の方向性
1. Further optimization of 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide to improve its selectivity and potency for the mAChR M1.
2. Investigation of the potential therapeutic applications of this compound in other diseases, such as Huntington's disease and multiple sclerosis.
3. Evaluation of the safety and efficacy of this compound in clinical trials.
4. Development of novel drug delivery systems to improve the bioavailability and pharmacokinetics of this compound.
5. Investigation of the underlying mechanisms of this compound-induced neuroprotection and anti-inflammatory effects in the brain.
合成法
The synthesis of 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide involves the reaction of 3-nitro-4-methoxybenzoic acid with thionyl chloride, followed by the reaction with N-(2-chloroethyl)-N-methylamine to yield 3-[(4-methoxy-3-nitrobenzoyl)oxy]-N-methyl-N-(2-chloroethyl)benzamide. This intermediate is then reacted with piperidine-4-carboxylic acid, acetic anhydride, and pyridine to obtain the final product, this compound.
科学的研究の応用
3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this compound has been shown to exhibit potent and selective antagonism of the muscarinic acetylcholine receptor subtype M1 (mAChR M1), which is involved in cognitive function and memory.
特性
IUPAC Name |
3-(1-acetylpiperidin-4-yl)oxy-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O4/c1-16(27)26-12-9-20(10-13-26)30-22-15-18(6-7-21(22)29-2)23(28)25-11-8-17-4-3-5-19(24)14-17/h3-7,14-15,20H,8-13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHFWQNYMMFPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCCC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5228827.png)

![1-(4-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228847.png)

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5228874.png)
![5-(3,5-dimethyl-1-piperazinyl)-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline](/img/structure/B5228890.png)


![5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228916.png)


![N-(2-cyanophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5228935.png)

